DS18561882
Description
Contextualization of One-Carbon Metabolism in Biological Systems
One-carbon metabolism (OCM) is a complex network of interconnected biochemical reactions that transfer one-carbon units, such as methyl, methylene, and formyl groups. creative-proteomics.comcreative-proteomics.com This pathway is essential for the synthesis of critical cellular building blocks, including purines and thymidylate, which are required for DNA and RNA synthesis. creative-proteomics.comnih.gov OCM also plays a vital role in amino acid homeostasis, particularly the interconversion of serine and glycine, and in providing methyl groups for methylation reactions, which are crucial for epigenetic regulation. creative-proteomics.comcreative-proteomics.comnih.gov The pathway relies on coenzymes, primarily derivatives of folate (a B vitamin) and S-adenosylmethionine (SAM), to carry and transfer these one-carbon units. creative-proteomics.com The entire process is compartmentalized within the cell, with parallel reactions occurring in the cytoplasm, mitochondria, and nucleus, highlighting its central role in cellular proliferation and homeostasis. tavernarakislab.grfrontiersin.org
Overview of Methylenetetrahydrofolate Dehydrogenase Isozymes (MTHFD1, MTHFD2, MTHFD2L)
The interconversion of one-carbon units within the folate cycle is catalyzed by a family of enzymes known as methylenetetrahydrofolate dehydrogenases (MTHFD). These exist as different isozymes with distinct localizations and functions.
MTHFD1 is a trifunctional enzyme located in the cytoplasm. It contains dehydrogenase, cyclohydrolase, and synthetase domains, allowing it to catalyze three sequential reactions in the cytoplasmic folate pathway. frontiersin.orgaacrjournals.org
MTHFD2 is a bifunctional mitochondrial enzyme, possessing dehydrogenase and cyclohydrolase activities. frontiersin.orgresearchgate.net It is a key player in mitochondrial one-carbon metabolism, primarily utilizing NAD+ as a cofactor. frontiersin.org
MTHFD2L is another mitochondrial isozyme that is functionally similar to MTHFD2. frontiersin.orgaacrjournals.org It also catalyzes the dehydrogenase and cyclohydrolase steps in the mitochondria. aacrjournals.org However, unlike MTHFD2, MTHFD2L can use both NAD+ and NADP+ as cofactors. frontiersin.org
These enzymes are critical for processing one-carbon units derived from serine in the mitochondria for use in various biosynthetic processes throughout the cell. researchgate.net
Differential Expression Profiles and Biological Roles of MTHFD Isozymes in Health and Disease
The expression patterns and biological significance of MTHFD isozymes differ markedly between normal and pathological states, particularly in cancer.
MTHFD1 is widely expressed in healthy adult tissues, where it supports the baseline metabolic needs of normal cells. patsnap.comacs.org In contrast, MTHFD2 expression is high during embryonic development but is low or undetectable in most differentiated adult tissues. frontiersin.orgresearchgate.netaacrjournals.org Its expression is, however, significantly upregulated in a wide array of human cancers, including breast, lung, colorectal, and liver cancers, as well as in hematological malignancies. patsnap.comfrontiersin.orgaacrjournals.org This overexpression in tumors often correlates with poor prognosis and more aggressive disease. frontiersin.orgaacrjournals.orgspandidos-publications.com
MTHFD2L is also expressed in normal adult tissues. medchemexpress.com While both MTHFD2 and MTHFD2L are present in the mitochondria, MTHFD2 has a much higher baseline expression in cancer cells and plays a more dominant role in responding to growth factor stimulation and maintaining mitochondrial folate pathway function. frontiersin.orgnih.gov Studies have shown that MTHFD2L is not significantly associated with proliferation and is unlikely to compensate for the loss of MTHFD2 function in cancer cells, making MTHFD2 the more critical isozyme for tumor growth. researchgate.netnih.gov
| Isozyme | Cellular Location | Expression in Normal Adult Tissues | Expression in Cancer Cells | Primary Role |
|---|---|---|---|---|
| MTHFD1 | Cytosol | Ubiquitously Expressed patsnap.comacs.org | Expressed | Cytoplasmic one-carbon metabolism frontiersin.org |
| MTHFD2 | Mitochondria | Low or Undetectable frontiersin.orgresearchgate.netaacrjournals.org | Highly Upregulated patsnap.comfrontiersin.orgaacrjournals.org | Mitochondrial one-carbon metabolism supporting rapid proliferation aacrjournals.orgnih.gov |
| MTHFD2L | Mitochondria | Expressed medchemexpress.com | Expressed | Mitochondrial one-carbon metabolism, less associated with proliferation than MTHFD2 frontiersin.orgnih.gov |
Rationale for Targeting MTHFD2 in Metabolic Pathway Modulation
The distinct expression pattern of MTHFD2 makes it a highly attractive target for cancer therapy. patsnap.comnih.gov Since the enzyme is highly expressed in a multitude of tumor types but largely absent from normal, healthy adult tissues, inhibitors that selectively target MTHFD2 have the potential to disrupt cancer cell metabolism with minimal impact on normal cells. medchemexpress.comaacrjournals.orgmdpi.com Rapidly proliferating cancer cells have an increased demand for the building blocks supplied by one-carbon metabolism, such as nucleotides for DNA replication. frontiersin.orgnih.gov MTHFD2 plays a crucial role in meeting this high demand by processing one-carbon units in the mitochondria. aacrjournals.orgnih.gov Therefore, inhibiting MTHFD2 is a strategy to selectively starve cancer cells of these essential metabolites, thereby hindering their growth and proliferation. frontiersin.orgmdpi.com Depletion of MTHFD2 has been shown to suppress malignant phenotypes, including proliferation, migration, and invasion, and can induce cancer cell death. frontiersin.orgresearchgate.net
Therapeutic Hypothesis for Selective MTHFD2 Inhibition
The therapeutic hypothesis for selective MTHFD2 inhibition is centered on exploiting the metabolic dependency of cancer cells on the mitochondrial one-carbon pathway. aacrjournals.orgaacrjournals.org By developing small-molecule inhibitors that are highly selective for MTHFD2 over its cytosolic counterpart MTHFD1 and the less critical mitochondrial isozyme MTHFD2L, it is possible to achieve a wide therapeutic window. acs.orgresearchgate.net Such selective inhibition is expected to block the production of one-carbon units from mitochondria, leading to a depletion of the nucleotide pools required for DNA synthesis and repair. aacrjournals.orgnih.gov This disruption causes replication stress and the accumulation of DNA damage, ultimately triggering cell death in rapidly dividing cancer cells. aacrjournals.orgnih.gov Because normal tissues have minimal MTHFD2 expression and rely on different metabolic routes, they should be largely spared from the inhibitor's effects. acs.orgmdpi.com This targeted approach promises greater efficacy and reduced side effects compared to traditional, non-selective antifolate chemotherapies that inhibit enzymes like MTHFD1, which are also present in healthy tissues. aacrjournals.orgacs.org The compound DS18561882 was developed based on this hypothesis, showing high selectivity and potency for MTHFD2. medchemexpress.comfocusbiomolecules.com
Properties
CAS No. |
2227149-22-4 |
|---|---|
Molecular Formula |
C28H31F3N4O6S |
Molecular Weight |
608.63 |
IUPAC Name |
(S)-N-(4-(8-(3,4-Dimethylpiperazin-1-yl)-7-methyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridine-3-carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide |
InChI |
InChI=1S/C28H31F3N4O6S/c1-16-14-34(12-11-33(16)3)23-8-6-20-19-9-10-35(15-21(19)27(37)40-25(20)17(23)2)26(36)18-5-7-22(32-42(4,38)39)24(13-18)41-28(29,30)31/h5-8,13,16,32H,9-12,14-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
OQKAKSSZSQPTDZ-INIZCTEOSA-N |
SMILES |
CS(=O)(NC1=CC=C(C(N2CCC(C3=C(O4)C(C)=C(N5C[C@H](C)N(C)CC5)C=C3)=C(C4=O)C2)=O)C=C1OC(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DS18561882; DS 18561882; DS-18561882 |
Origin of Product |
United States |
Discovery and Preclinical Development of Ds18561882
Origins and Synthetic Approaches of DS18561882 Series
The development of this compound stemmed from a focused effort to identify and optimize inhibitors of MTHFD2. The journey began with high-throughput screening (HTS) which identified a novel tetrahydropyrido[4,3-d]pyrimidin-4-one derivative as an initial hit. nih.gov This led to the exploration of a tricyclic coumarin (B35378) scaffold, specifically 1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, which formed the core structure of the this compound series. researchgate.netnih.gov
Evolution of Tricyclic Coumarin Scaffold Inhibitors
The initial lead compounds, while showing promise, required significant optimization to enhance their potency and selectivity for MTHFD2 over its cytosolic isoform, MTHFD1. nih.govnih.gov The structural similarity between MTHFD2 and MTHFD1 presents a significant challenge in developing isoform-selective inhibitors. researchgate.netresearchgate.net
A key breakthrough in the evolution of this series was the discovery that introducing an amine moiety at the 8-position and a methyl group at the 7-position of the tricyclic coumarin scaffold dramatically increased MTHFD2 inhibitory activity. researchgate.netnih.gov This strategic modification was guided by structure-based drug design (SBDD) and a deep understanding of the enzyme's active site. nih.gov The synthesis of these derivatives involved multi-step processes, including the Pechmann condensation to form the coumarin core, followed by amidation and other modifications to introduce the desired functional groups. acs.org For instance, the 7-methyl derivative was synthesized from 2-methylresorcinol (B147228) through a series of reactions including condensation, amidation, and deprotection steps. acs.org The development of DS44960156, a precursor to this compound, demonstrated over 18-fold selectivity for MTHFD2 over MTHFD1, highlighting the success of the SBDD approach. nih.govfrontiersin.orgrcsb.org This compound served as a crucial stepping stone, providing a promising scaffold with good ligand efficiency and a molecular weight under 400. nih.govfrontiersin.org
Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The optimization of the tricyclic coumarin scaffold into the potent inhibitor this compound was driven by extensive structure-activity relationship (SAR) studies and rational molecular design. nih.govacs.org These studies systematically explored how different chemical modifications influenced the compound's ability to inhibit MTHFD2 and its selectivity over MTHFD1.
Influence of Substituent Modifications on Inhibitory Potency and Selectivity
SAR studies revealed several key insights. The transformation of a sultam moiety in an early lead to a carboxylic acid variant significantly improved inhibitory activity. nih.gov Further investigation into the substituents on the benzoic acid portion of the molecule showed that both electron-donating and electron-withdrawing groups at the ortho-position were well-tolerated. nih.gov
A pivotal moment in the development of this compound was the replacement of the benzoic acid moiety of the initial lead with an ortho-substituted sulfonamide. researchgate.netnih.gov While a linear sulfonamide derivative initially showed decreased potency compared to a sultam-containing precursor, it exhibited significantly improved cell permeability. acs.org This finding suggested that reducing the acidity of the molecule could enhance its ability to cross cell membranes and exert its effect within the cell. acs.org The introduction of electron-donating groups at the ortho-position of the sulfonamide further refined the molecule's properties, leading to the optimized structure of this compound. acs.org This compound demonstrated the most potent cell-based activity in its class. nih.gov The strategic placement of a methyl group at the 7-position and an amine group at the 8-position of the coumarin scaffold were also critical for enhancing potency. researchgate.netnih.gov
Table 1: Inhibitory Activity of Key Compounds
| Compound | MTHFD2 IC₅₀ (µM) | MTHFD1 IC₅₀ (µM) | Selectivity (MTHFD1/MTHFD2) |
|---|---|---|---|
| This compound | 0.0063 medchemexpress.comcaymanchem.com | 0.57 medchemexpress.comcaymanchem.com | >90-fold focusbiomolecules.com |
| DS44960156 | 0.048 nih.gov | 6.4 nih.gov | >18-fold nih.govfrontiersin.org |
| LY345899 | 0.663 nih.govfrontiersin.org | 0.096 nih.govfrontiersin.org | ~0.15-fold |
Structural Insights from Co-crystallization with MTHFD2
The precise binding mechanism of the tricyclic coumarin inhibitors was elucidated through X-ray crystallography, which provided detailed three-dimensional structures of the inhibitors bound to the MTHFD2 enzyme. researchgate.netnih.gov These structural insights were instrumental in understanding the molecular interactions driving the inhibitors' potency and selectivity.
Co-crystal structures revealed that the tricyclic coumarin scaffold of these inhibitors occupies the substrate-binding site of MTHFD2. nih.govnih.gov A crucial interaction for the enhanced potency of this compound was the formation of a salt bridge between the amine moiety at the 8-position of the inhibitor and the diphosphate (B83284) linker of the NAD+ cofactor. researchgate.netnih.govacs.org This strong electrostatic interaction firmly anchors the inhibitor in the active site. The tricyclic coumarin ring itself establishes π-π stacking interactions with Tyr84, while other parts of the molecule form hydrogen bonds with key residues such as Asn87, Lys88, Gln132, and Gly310. nih.govacs.org
The binding mode of the this compound series is distinct from that of another class of MTHFD2 inhibitors, the xanthine (B1682287) derivatives. nih.govresearchgate.net While the tricyclic coumarin compounds are competitive inhibitors that bind to the substrate site, the xanthine derivatives bind to a novel allosteric site. researchgate.netnih.govacs.org This allosteric binding induces conformational changes in the enzyme that impede the binding of the cofactor and phosphate, leading to uncompetitive inhibition. nih.govacs.org The discovery of this allosteric site has opened up new avenues for designing highly selective MTHFD2 inhibitors, as allosteric sites are often less conserved between enzyme isoforms. researchgate.netwhiterose.ac.uk
In contrast, the this compound series achieves its selectivity through specific interactions within the substrate-binding pocket that are more favorable in MTHFD2 compared to MTHFD1. nih.gov The successful development of this compound showcases the power of structure-based drug design in creating potent and selective enzyme inhibitors for cancer therapy.
Biochemical and Enzymatic Characterization of this compound
Determination of MTHFD2 and MTHFD1 Inhibitory Constants (IC50 Values)
This compound was identified as a highly potent inhibitor of MTHFD2 with significant selectivity over the MTHFD1 isozyme. medchemexpress.comcaymanchem.com Biochemical assays determined its half-maximal inhibitory concentration (IC50) against MTHFD2 to be 0.0063 µM (or 6.3 nM). medchemexpress.comcaymanchem.comnih.govfocusbiomolecules.com In contrast, its inhibitory activity against MTHFD1 was substantially lower, with an IC50 value of 0.57 µM. medchemexpress.comcaymanchem.commedchemexpress.comnih.gov This represents a greater than 90-fold selectivity for MTHFD2, a desirable characteristic for minimizing potential off-target effects related to MTHFD1 inhibition in normal tissues. nih.govfocusbiomolecules.com
The potency of this compound is a significant improvement over earlier compounds. For instance, the parent series included compound DS44960156, which had an IC50 of 6.3 nM for MTHFD2 but a less favorable selectivity profile with an IC50 of 570 nM for MTHFD1. researchgate.net Another related tricyclic coumarin compound demonstrated IC50 values of 48 nM for MTHFD2 and 6.4 µM for MTHFD1. nih.gov
| Compound Name | MTHFD2 IC50 (µM) | MTHFD1 IC50 (µM) | Selectivity (MTHFD1/MTHFD2) |
|---|---|---|---|
| This compound | 0.0063 | 0.57 | ~90-fold |
| DS44960156 | 0.0063 | 0.57 | ~90-fold |
| Tricyclic Coumarin Precursor | 0.048 | 6.4 | ~133-fold |
Enzyme Kinetics and Mechanism of Inhibition
Kinetic studies performed on related folate-based inhibitors, which, like the tricyclic coumarin class of this compound, bind to the substrate site, indicate a competitive mode of inhibition. nih.gov Competitive inhibitors function by binding to the free enzyme, directly competing with the natural substrate for the active site. sci-hub.se This mode of action means that the inhibitory effect is dependent on the substrate concentration; as the substrate concentration increases, it can outcompete the inhibitor, thus reducing the degree of inhibition. nih.gov
This mechanism contrasts with other classes of MTHFD2 inhibitors, such as xanthine derivatives. acs.orgnih.gov Kinetic studies on xanthine-based compounds have demonstrated an uncompetitive or noncompetitive mode of inhibition. nih.govnih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex, not the free enzyme, forming an inactive ternary complex. sci-hub.senih.gov This results in a different kinetic profile where inhibition increases with higher substrate concentrations. acs.orgnih.gov The characterization of this compound and its precursors as substrate-site binders firmly places them in the class of competitive inhibitors. nih.gov
Mechanistic Investigations of Ds18561882 Action in Cellular Models
Impact on One-Carbon Metabolism Flux and Metabolite Homeostasis
Inhibition of MTHFD2 by DS18561882 directly interferes with the flow of one-carbon units, leading to significant disruptions in the synthesis of essential biomolecules and cellular redox balance.
Modulation of Purine (B94841) and Thymidine (B127349) Biosynthesis Pathways
This compound's primary mechanism of action involves the disruption of purine and thymidine synthesis. nih.govresearchgate.netresearchgate.netwhiterose.ac.uk By inhibiting MTHFD2, the compound depletes the formate (B1220265) pool necessary for de novo purine synthesis. whiterose.ac.uk This leads to a scarcity of the nucleotides required for DNA replication and cell division. whiterose.ac.uk The predominant effect of this compound is the blockade of purine synthesis, which can be almost entirely reversed by supplementing cells with hypoxanthine (B114508). whiterose.ac.uk
While the main impact is on purine synthesis, the inhibition of the one-carbon metabolic pathway by MTHFD2 inhibitors like this compound can also affect thymidine production. whiterose.ac.ukaacrjournals.org This can lead to an imbalance in the dUTP:dTTP pool, contributing to replication stress. researchgate.net
Effects on Formate Metabolism and Redox State (NADPH/NADP+, GSH/GSSG)
Mitochondrial one-carbon metabolism is a significant source of formate, which is exported to the cytoplasm to fuel nucleotide synthesis. whiterose.ac.uknih.gov Inhibition of MTHFD2 by this compound directly depletes this mitochondrial formate production. whiterose.ac.uk The effects of MTHFD2 inhibition on cell viability can be rescued by the addition of sodium formate, highlighting the critical role of formate depletion in the compound's mechanism of action. biorxiv.orgresearchgate.net
Furthermore, MTHFD2 activity is linked to the maintenance of cellular redox homeostasis. The enzyme's reactions can influence the production of NADPH, a key reducing equivalent. researchgate.netresearchgate.netembopress.org Treatment of cancer cells with this compound has been shown to significantly decrease the ratios of both NADPH/NADP+ and GSH/GSSG (glutathione/glutathione disulfide). nih.govresearchgate.netembopress.orgnih.govd-nb.info This reduction in the cellular antioxidant capacity leads to an accumulation of reactive oxygen species (ROS), contributing to cellular stress and death. nih.govembopress.orgnih.gov
Cellular Responses to MTHFD2 Inhibition by this compound
The metabolic perturbations induced by this compound trigger a cascade of cellular responses, ultimately determining the fate of the cancer cell.
Analysis of Cell Proliferation and Growth Arrest Phenotypes
A consistent finding across numerous studies is that this compound potently inhibits the proliferation of various cancer cell lines. nih.govresearchgate.netbiorxiv.orgresearchgate.netresearchgate.netwhiterose.ac.ukaacrjournals.orgnih.gov This anti-proliferative effect is a direct consequence of the depletion of nucleotides required for DNA synthesis. whiterose.ac.uk Treatment with this compound typically leads to growth arrest, often in the S-phase of the cell cycle. biorxiv.orgresearchgate.netaacrjournals.org For instance, in HCC38 breast cancer cells, this compound was shown to induce cell cycle arrest. biorxiv.orgresearchgate.net The growth inhibitory effects are potent, with GI50 values observed in the nanomolar range for cell lines such as MDA-MB-231. researchgate.net
Below is a table summarizing the observed effects of this compound on cell proliferation in different cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Reference |
| MDA-MB-231 | Breast Cancer | Strong growth inhibition (GI50 = 140 nM) | researchgate.net |
| HCC38 | Breast Cancer | Induces cell cycle arrest | biorxiv.orgresearchgate.net |
| LNCaP | Prostate Cancer | Inhibits cell proliferation | nih.gov |
| C4-2B | Prostate Cancer | Additively inhibits cell proliferation with PPFIA4 knockdown | nih.gov |
| MKN74 | Gastric Cancer | Dose-dependent reduction in cell viability | nih.govnih.gov |
| HGC27 | Gastric Cancer | Dose-dependent reduction in cell viability and colony formation | nih.govnih.gov |
| HL-60 | Acute Myeloid Leukemia | Reduced cell viability | researchgate.netaacrjournals.org |
Induction of Replication Stress and DNA Damage Pathways
The depletion of nucleotide pools caused by this compound leads to replication stress, a condition where DNA replication forks stall or collapse. whiterose.ac.ukaacrjournals.org This stress is a direct result of insufficient building blocks for new DNA strands. Mechanistically, MTHFD2 inhibition can lead to an imbalance in deoxynucleoside triphosphates (dNTPs), which triggers the DNA damage response (DDR). researchgate.netaacrjournals.org
Upon treatment with this compound, cells exhibit markers of DNA damage, such as the accumulation of γH2AX, a phosphorylated form of the histone H2AX that marks DNA double-strand breaks. researchgate.netaacrjournals.org The combination of this compound with a Chk1 inhibitor has been shown to lead to an accumulation of DNA double-strand breaks, indicating that the cell cycle arrest induced by this compound is a protective response to replication stress. whiterose.ac.uk Overcoming this arrest without resolving the underlying nucleotide shortage results in catastrophic DNA damage. whiterose.ac.uk
Cellular Apoptosis and Viability in Response to this compound
While this compound alone primarily induces growth arrest, it can also lead to a reduction in cell viability and, under certain conditions, apoptosis. researchgate.netaacrjournals.orgnih.gov In some cell lines, treatment with this compound alone can increase apoptotic rates. nih.gov However, the induction of apoptosis is significantly enhanced when this compound is used in combination with other agents, particularly those that target the DNA damage response. researchgate.netbiorxiv.orgresearchgate.netwhiterose.ac.uk
For example, combining this compound with a Chk1 inhibitor synergistically induces apoptosis in breast cancer cells. biorxiv.orgresearchgate.net This combination overcomes the S-phase checkpoint, leading to an accumulation of DNA damage and subsequent programmed cell death. whiterose.ac.uk Similarly, in prostate cancer cells, this compound increased apoptotic rates, and this effect was additive with the knockdown of PPFIA4. nih.gov In gastric cancer cells under hypoxic conditions, this compound treatment led to dose-dependent cell death. nih.govnih.gov
The following table summarizes the apoptotic response to this compound in different cellular contexts.
| Cell Line / Condition | Treatment | Observed Apoptotic Response | Reference |
| Triple-Negative Breast Cancer Cells | This compound + Chk1 inhibitor | Efficiently induced apoptotic cell death | researchgate.netbiorxiv.orgresearchgate.netwhiterose.ac.uk |
| LNCaP (Prostate Cancer) | This compound | Increased cell apoptotic rates | nih.gov |
| C4-2B (Prostate Cancer) | This compound + siPPFIA4 | Additively increased cell apoptotic rates | nih.gov |
| Gastric Cancer Cells (Hypoxia) | This compound | Dose-dependent cell death | nih.govnih.gov |
| Acute Myeloid Leukemia Cells | MTHFD2 inhibitors | Induction of apoptosis at later timepoints | aacrjournals.org |
Specificity and Off-Target Considerations in Cell-Based Assays
The specificity of a pharmacological inhibitor is a critical factor in determining its utility as a research tool and its potential as a therapeutic agent. For this compound, investigations have focused on its selectivity for its primary target, the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), over its cytosolic isoform, MTHFD1. medchemexpress.comacs.orgcaymanchem.com MTHFD1 and MTHFD2 are close homologs, making the development of selective inhibitors challenging. researchgate.net
This compound was developed as a potent and isozyme-selective MTHFD2 inhibitor. acs.orgnih.gov Biochemical assays have demonstrated that this compound is a highly potent inhibitor of MTHFD2 with a half-maximal inhibitory concentration (IC50) of 0.0063 µM. medchemexpress.comcaymanchem.com In contrast, its inhibitory effect on MTHFD1 is significantly lower, with a reported IC50 value of 0.57 µM. medchemexpress.comacs.orgcaymanchem.com This represents a 90-fold selectivity for MTHFD2 over MTHFD1, highlighting the compound's specificity at the biochemical level. The development of this compound from its precursor, DS44960156, which itself had greater than 18-fold selectivity, marked a significant improvement in potency and selectivity. acs.orgfrontiersin.org
Biochemical Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Reference |
|---|---|---|
| MTHFD2 | 0.0063 | medchemexpress.comcaymanchem.com |
| MTHFD1 | 0.57 | medchemexpress.comacs.orgcaymanchem.com |
In cell-based models, the specificity of this compound's action is further supported by its on-target effects. The primary mechanism of action is the inhibition of the mitochondrial one-carbon pathway, leading to a depletion of purines and formate required for DNA synthesis and cell proliferation. aacrjournals.org Studies in T-cells demonstrated that the effects of MTHFD2 inhibition by this compound could be rescued by the addition of formate to the cell culture media, supporting an on-target biochemical mechanism. biorxiv.org This rescue experiment indicates that the observed cellular effects are a direct consequence of MTHFD2 inhibition rather than off-target activities. biorxiv.org Similarly, the compound's inhibition of MTHFD2 has been shown to reduce the cellular NADPH/NADP+ ratio and increase reactive oxygen species (ROS) levels in gastric cancer cells, consistent with the known functions of the target enzyme. tandfonline.com
The compound's activity has been evaluated in various cancer cell lines. In the human breast cancer cell line MDA-MB-231, this compound demonstrated potent growth inhibition. acs.orgnih.gov
Cell-Based Activity of this compound
| Cell Line | Assay | Value (nM) | Reference |
|---|---|---|---|
| MDA-MB-231 | GI50 | 140 | acs.orgacs.orgnih.govcancer-research-network.com |
While this compound has shown high selectivity, it is acknowledged in the field that potential off-target effects, especially at higher concentrations, should be a consideration for MTHFD2 inhibitors and warrant future investigation. nih.gov However, the current body of evidence from both biochemical and cellular assays strongly indicates that this compound acts as a specific inhibitor of MTHFD2, with its cellular effects being driven by the on-target inhibition of one-carbon metabolism. aacrjournals.orgbiorxiv.org
Pharmacological Efficacy of Ds18561882 in Preclinical Disease Models
Oncology Research Applications
Research has focused on evaluating the efficacy of DS18561882 in both solid tumors and hematological malignancies, primarily utilizing xenograft and patient-derived xenograft (PDX) models.
Antitumor Activity in Xenograft Models of Solid Tumors
This compound has shown significant tumor growth inhibition in several preclinical models of solid tumors. nih.gov Its oral bioavailability allows for administration in in vivo studies, where it has been shown to suppress tumor progression. medchemexpress.comresearchgate.net
In preclinical studies, this compound has demonstrated potent activity against breast cancer cells. nih.gov Specifically, in the triple-negative breast cancer cell line MDA-MB-231, the compound exhibited strong cell-based growth inhibition. researchgate.net In vivo studies using a mouse xenograft model confirmed its antitumor effects upon oral administration. nih.govaacrjournals.org Research indicates a dose-dependent inhibition of tumor growth, with significant suppression observed at higher concentrations. medchemexpress.commedchemexpress.com At a dose of 300 mg/kg administered twice daily, tumor growth was almost completely inhibited, with a tumor growth inhibition (TGI) rate of 67%. medchemexpress.commedchemexpress.com
| Cell Line | Cancer Type | Parameter | Value | Source |
|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | GI₅₀ (50% Growth Inhibition) | 140 nM | nih.govresearchgate.netmedchemexpress.com |
The efficacy of this compound has been evaluated in gastric cancer (GC), where MTHFD2 is overexpressed and associated with a poor prognosis. nih.gov Pharmacological inhibition of MTHFD2 with this compound has been shown to reduce the tumor burden in both gastric cancer cell lines and patient-derived xenograft (PDX) models. nih.gov In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in the viability of MKN74 and HGC27 gastric cancer cells. nih.gov Furthermore, the compound suppressed colony formation in these cell lines. nih.gov In vivo experiments using both HGC27 cell xenografts and PDX-based tumor models confirmed that this compound exerts potent antitumor activity against gastric cancer. nih.gov
| Model | Finding | Source |
|---|---|---|
| MKN74 and HGC27 Cell Lines (In Vitro) | Dose-dependent reduction in cell viability. | nih.gov |
| MKN74 and HGC27 Cell Lines (In Vitro) | Dramatic suppression of colony formation. | nih.gov |
| HGC27 Xenograft and PDX Models (In Vivo) | Potent antitumor activity. | nih.gov |
While the MTHFD2 enzyme is known to be overexpressed in non-small cell lung cancer (NSCLC), specific preclinical studies detailing the efficacy of this compound in NSCLC xenograft models are not extensively available in the reviewed literature. The investigation of MTHFD2 inhibitors represents a potential therapeutic strategy for this cancer type, but direct evidence for this compound's activity in these specific models is pending further research.
The role of MTHFD2 in prostate cancer progression makes it a relevant therapeutic target. One study has reported that this compound acted cooperatively with the androgen receptor inhibitor enzalutamide (B1683756) to inhibit the proliferation of castration-resistant prostate cancer (CRPC) cells both in vitro and in vivo. researchgate.net However, detailed data from comprehensive preclinical studies of this compound as a monotherapy or in combination therapy in CRPC xenograft models are not widely available in the public domain.
Activity in Hematological Malignancy Models (e.g., Acute Myeloid Leukemia)
The expression of MTHFD2 has been linked to the prognosis of acute myeloid leukemia (AML). medchemexpress.com The therapeutic potential of targeting this enzyme in AML has been investigated, and MTHFD2 inhibition has been shown to suppress AML cell growth in preclinical models. nih.gov this compound has been used as a reference compound in studies focused on developing novel MTHFD2 inhibitors for AML. nih.gov In one such study, while demonstrating the principle of MTHFD2 inhibition, this compound was characterized as a weaker inhibitor compared to newly developed experimental agents. nih.gov These findings validate MTHFD2 as a viable target in AML, though further studies are required to fully delineate the therapeutic efficacy of this compound in various AML xenograft models.
Synergistic Combinatorial Strategies with Other Therapeutic Agents
The therapeutic potential of the MTHFD2 inhibitor this compound has been explored in combination with other anticancer agents to identify synergistic interactions that could enhance treatment efficacy. Preclinical research has focused on its co-administration with agents targeting distinct cellular pathways, such as cell cycle checkpoints and metabolic processes.
Preclinical studies detailing the synergistic effects of combining the MTHFD2 inhibitor this compound with androgen receptor pathway inhibitors, such as enzalutamide, were not identified in the reviewed literature. Further research is required to determine if a therapeutic synergy exists between these two classes of agents.
The combination of this compound with the antimetabolite pemetrexed (Alimta), a folate antagonist, has demonstrated significant therapeutic advantages in preclinical models of lung adenocarcinoma (LUAD). nih.gov Research shows that the specific inhibition of MTHFD2 function improves the anti-tumor sensitivities induced by pemetrexed. nih.govnih.gov In studies using A549 and H1299 lung cancer cell lines, the combination of this compound and pemetrexed exhibited synergistically enhanced anti-tumor activities compared to the administration of either agent alone. nih.gov This suggests that targeting the mitochondrial one-carbon metabolism pathway with this compound is a promising strategy to augment the efficacy of existing chemotherapeutic drugs like pemetrexed in the treatment of LUAD. nih.gov
Table 1: Synergistic Effect of this compound and Pemetrexed on Lung Cancer Cell Viability
| Cell Line | Treatment Group | Outcome | Source |
| A549 | This compound + Pemetrexed | Synergistic reduction in cell viability compared to single agents. | nih.gov |
| H1299 | This compound + Pemetrexed | Synergistic reduction in cell viability compared to single agents. | nih.gov |
Non-Oncology Research Applications
The role of MTHFD2 in cellular metabolism extends beyond cancer, with research indicating its involvement in inflammatory and autoimmune processes. Consequently, this compound has been investigated in non-oncology preclinical models, particularly for its immunomodulatory and anti-inflammatory potential. nih.gov
This compound has been shown to reduce disease severity in various in vivo models of inflammation and autoimmunity. nih.gov MTHFD2 has been identified as a potential target for anti-inflammatory therapies through CRISPR-based screening and gene expression data in primary T cells. nih.gov Genetic deficiency or pharmacological inhibition of MTHFD2 with this compound was found to ameliorate disease severity in multiple preclinical inflammatory disease models. nih.gov These findings position MTHFD2 as a metabolic checkpoint and a potential therapeutic target for inflammatory conditions. nih.gov
This compound exerts significant effects on the function and differentiation of immune cells, particularly CD4+ T cells. nih.gov The enzyme MTHFD2 regulates de novo purine (B94841) synthesis and signaling in activated T cells, which is crucial for their proliferation and the production of inflammatory cytokines. nih.gov
Pharmacological inhibition of MTHFD2 with this compound has been found to:
Lead to a general decrease in the proliferation of CD4+ T cells. nih.gov
Prevent the aberrant upregulation of the transcription factor FoxP3 in pathogenic T helper-17 (Th17) cells, thereby stopping them from gaining inappropriate suppressive capacity. nih.gov
Promote the differentiation of regulatory T (Treg) cells. nih.gov
These actions suggest that MTHFD2 functions as a metabolic checkpoint in the Th17-Treg cell axis. nih.gov By inhibiting MTHFD2, this compound appears to skew the balance from a pathogenic, pro-inflammatory Th17 phenotype towards a more anti-inflammatory Treg phenotype. nih.gov Mechanistically, this is associated with the depletion of purine pools and decreased signaling through the nutrient sensor mTORC1. nih.gov
Table 2: Effect of MTHFD2 Inhibition by this compound on T-Cell Subsets
| T-Cell Subset | Effect of this compound | Mechanism | Source |
| CD4+ T Cells (General) | Decreased proliferation | Inhibition of de novo purine synthesis required for proliferation. | nih.gov |
| Th17 Cells | Prevents gain of suppressive function | Blocks aberrant upregulation of FoxP3 transcription factor. | nih.gov |
| Treg Cells | Enhanced differentiation | Promotes development into a regulatory, anti-inflammatory phenotype. | nih.gov |
Mechanisms of Action in Inflammatory Pathologies
The therapeutic potential of this compound in inflammatory conditions is rooted in its function as a potent and selective inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). nih.govmedchemexpress.com MTHFD2 is a mitochondrial enzyme critical to one-carbon (1C) metabolism, a network of pathways essential for synthesizing nucleotides like purines. aacrjournals.orgnih.gov While MTHFD2 is highly expressed in rapidly proliferating cells, such as cancer cells, its expression is low in most healthy adult tissues. aacrjournals.org Emerging research has identified MTHFD2 as a key metabolic checkpoint in the immune system, particularly in the function and differentiation of T cells, which are central mediators of inflammation. nih.govnih.gov
The primary mechanism by which this compound exerts its anti-inflammatory effects is by modulating the metabolic reprogramming of activated T cells. nih.gov CD4+ T cells, which play a crucial role in orchestrating immune responses, require MTHFD2 for their activation, proliferation, and the production of inflammatory cytokines. nih.gov By inhibiting MTHFD2, this compound disrupts the de novo purine synthesis pathway in these cells. aacrjournals.orgnih.gov This disruption leads to several downstream consequences that collectively dampen the inflammatory response.
Key Mechanistic Findings:
Depletion of Purine Pools: Inhibition of MTHFD2 by this compound leads to a depletion of the purine nucleotides necessary for DNA replication and cellular proliferation. This directly curtails the expansion of effector T cell populations, such as Th1 and Th17 cells, which are key drivers of autoimmune and inflammatory diseases. nih.gov
Inhibition of mTORC1 Signaling: The disruption of purine synthesis causes an accumulation of pathway intermediates, such as 5-aminoimidazole carboxamide ribonucleotide (AICAR). nih.gov This accumulation can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mechanistic target of rapamycin complex 1 (mTORC1). nih.govnih.gov The mTORC1 pathway is a central regulator of cell growth and proliferation, and its inhibition contributes to the reduced activation and expansion of T cells. nih.gov
Modulation of T Cell Differentiation: this compound has been shown to alter the balance between pro-inflammatory and anti-inflammatory T cell subsets. nih.govnih.gov MTHFD2 inhibition suppresses the differentiation and function of pathogenic Th1 and Th17 cells while promoting the differentiation of anti-inflammatory regulatory T (Treg) cells. nih.gov This shift helps to re-establish immune homeostasis and reduce the severity of inflammatory conditions. nih.gov Specifically, treatment with this compound has been observed to decrease the production of key inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17). nih.gov
Epigenetic Regulation: Beyond metabolic effects, MTHFD2 is also involved in regulating DNA and histone methylation in Th17 cells. nih.gov By inhibiting this enzyme, this compound can potentially influence the epigenetic landscape of T cells, contributing to a less inflammatory phenotype.
Preclinical studies utilizing this compound have demonstrated a reduction in disease severity across various in vivo models of inflammatory diseases, including autoimmunity and hypersensitivity. nih.govnih.gov These findings underscore the potential of targeting MTHFD2-mediated metabolic pathways as a therapeutic strategy for T-cell-driven inflammation. nih.gov
Table 1: Effects of this compound on T Cell Subsets and Signaling Pathways
| Cell Type/Pathway | Effect of this compound Inhibition | Mechanistic Consequence |
| CD4+ T Cells | Reduced proliferation and activation | Decreased overall T cell response |
| Th1 Cells | Reduced viability and IFN-γ expression | Attenuation of cell-mediated inflammation |
| Th17 Cells | Reduced viability and IL-17 expression | Attenuation of autoimmune and inflammatory responses |
| Treg Cells | Enhanced differentiation | Promotion of an anti-inflammatory state |
| mTORC1 Signaling | Decreased activity | Inhibition of T cell growth and proliferation |
| Purine Synthesis | Depletion of nucleotide pools | Impaired DNA replication and cell cycle progression |
Future Directions and Translational Research Perspectives for Ds18561882
Elucidating Novel Functions of MTHFD2 in Cellular Biology Beyond Metabolism
While the metabolic contributions of MTHFD2 to nucleotide synthesis and redox homeostasis are well-documented, particularly in cancer, emerging evidence points to roles extending beyond these canonical functions frontiersin.orgacs.orgfrontiersin.orgfrontiersin.org. These non-metabolic roles are a significant area of ongoing investigation.
Roles in Gene Expression and Chromatin Regulation
Recent studies suggest that MTHFD2 may influence gene expression and chromatin structure. Although the enzymatic functions of mitochondrial MTHFD2 are well-established, its role in the nucleus is less understood and may encompass various non-metabolic activities frontiersin.org. MTHFD2 has been shown to translocate to the nucleus and potentially interact with nuclear proteins involved in RNA metabolism and translation frontiersin.org. Overexpression of MTHFD2 has been reported to promote cancer cell proliferation independently of its dehydrogenase activity, indicating a non-enzymatic function frontiersin.orgacs.orghku.hk.
Research indicates that MTHFD1, another folate metabolism enzyme, binds to chromatin at specific genomic loci and regulates gene expression, a process dependent on the histone acetyl reader BRD4 frontiersin.orghku.hk. While the direct interaction of MTHFD2 with chromatin is still being explored, its nuclear localization and interaction with proteins involved in mitosis regulation and centromere stability, including methyltransferases like KMT5A and DNMT3B, suggest a role in epigenetic regulation and DNA methylation nih.gov. Loss of nuclear MTHFD2 has been shown to induce severe methylation defects and impede correct mitosis completion, leading to chromosome abnormalities nih.gov. This highlights a nuclear role for MTHFD2 in meeting specific chromatin needs nih.gov.
Optimization of DS18561882 Derivatives for Enhanced Efficacy and Selectivity
This compound has been identified as a potent and selective MTHFD2 inhibitor with an IC50 value of 0.0063 μM, showing significantly higher selectivity for MTHFD2 over MTHFD1 (IC50 = 0.57 μM) medchemexpress.comcaymanchem.commedchemexpress.com. It has also demonstrated good oral pharmacokinetic properties and in vivo antitumor activity in mouse xenograft models medchemexpress.commedkoo.comfocusbiomolecules.com.
Despite the promise of this compound and other MTHFD2 inhibitors, the development of highly selective inhibitors remains challenging due to the structural similarity between MTHFD2 and its homologs, MTHFD1 and MTHFD2L, which are expressed in healthy adult tissues researchgate.netresearchgate.net. Intensive structure-activity relationship (SAR)-guided lead optimization efforts have resulted in the development of several MTHFD2 inhibitors researchgate.netnih.gov. Studies involving cocrystal structures of inhibitors bound to human MTHFD2 provide insights into binding mechanisms and aid in the design of more potent and selective compounds researchgate.netnih.govacs.org.
Further optimization of this compound derivatives aims to enhance their efficacy, improve selectivity against off-targets like MTHFD1 and MTHFD2L, and potentially fine-tune their pharmacokinetic profiles for better therapeutic outcomes frontiersin.org. Novel isozyme-selective MTHFD2 inhibitors, such as DS44960156, are being explored for further optimization options frontiersin.org.
Development of Preclinical Models Reflecting Physiological Folate and Nucleoside Levels
A critical consideration in the preclinical evaluation of MTHFD2 inhibitors, including this compound, is the significant difference in folate and nucleoside levels between standard cell culture conditions, mouse models, and human physiology aacrjournals.orgnih.govwhiterose.ac.uk. Standard cell culture media often contain supraphysiological levels of folate, which can impact the potency of MTHFD2 inhibitors aacrjournals.orgnih.gov. Similarly, mouse models have significantly higher levels of thymidine (B127349) and folate, and lower levels of hypoxanthine (B114508) compared to humans aacrjournals.orgwhiterose.ac.uk.
These variations in metabolite levels can influence the one-carbon flux and the reliance of cancer cells on different metabolic pathways, potentially affecting the observed efficacy of MTHFD2 inhibitors in preclinical settings aacrjournals.orgwhiterose.ac.uk. Developing preclinical models that more accurately reflect the physiological folate and nucleoside levels found in humans is crucial for obtaining more predictive data on the potential clinical efficacy of this compound and its derivatives aacrjournals.orgnih.govwhiterose.ac.uk. Studies using low-folate diets in mice for xenograft models represent an effort to create more physiologically relevant conditions nih.gov.
Potential for Combination Therapies in Different Disease Contexts
Given the role of MTHFD2 in key metabolic processes required for cell proliferation, particularly in cancer, there is significant potential for combining MTHFD2 inhibitors like this compound with other therapeutic agents aacrjournals.orgfocusbiomolecules.comresearchgate.net. Targeting MTHFD2 can induce replication stress and DNA damage by depleting thymidine, making cancer cells potentially more sensitive to agents that target DNA replication or repair nih.govscilifelab.se.
Combination strategies are being explored in various cancer types. For instance, this compound treatment of triple-negative breast cancer cells significantly reduced proliferation, and combining it with Chk1 inhibitors led to apoptotic cell death focusbiomolecules.com. In castration-resistant prostate cancer cells, this compound showed significant inhibition in combination with enzalutamide (B1683756) both in vitro and in vivo focusbiomolecules.com. Dual knockdown or inhibition of MTHFD2 with other enzymes in the purine (B94841) synthesis pathway, such as PAICS or SHMT1, has shown synergistic antitumor effects in preclinical models aacrjournals.orgnih.gov.
Q & A
Q. What is the primary mechanism of action of DS18561882 in targeting cancer metabolism, and how is this validated experimentally?
this compound selectively inhibits mitochondrial methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a key enzyme in mitochondrial one-carbon metabolism. This pathway supports nucleotide synthesis, making it critical for rapidly proliferating cancer cells. Researchers validate this mechanism using enzyme inhibition assays to measure IC50 values (0.0063 µM for MTHFD2 vs. 0.57 µM for MTHFD1) and cell viability assays (e.g., GI50 = 140 nM in MDA-MB-231 cells) to confirm anti-proliferative effects . Dose-dependent tumor suppression in xenograft models further corroborates its mechanism .
Q. How is the selectivity of this compound for MTHFD2 over MTHFD1 experimentally determined?
Selectivity is quantified using enzymatic activity assays with recombinant MTHFD1 and MTHFD2. Dose-response curves (log[inhibitor] vs. % enzyme activity) reveal a 90-fold selectivity for MTHFD2 (IC50 = 6.3 nM) over MTHFD1 (IC50 = 570 nM) . Structural analysis (e.g., molecular docking) and kinetic studies (e.g., Ki values) further elucidate binding specificity .
Q. What in vitro and in vivo models are recommended for initial evaluation of this compound?
- In vitro : Use cell lines with high MTHFD2 dependency (e.g., MDA-MB-231 breast cancer) for GI50 assays. Include controls for off-target effects by comparing MTHFD1-expressing models .
- In vivo : Subcutaneous xenograft models (e.g., BALB/c nude mice with MDA-MB-231 tumors) are standard. Monitor tumor volume via caliper measurements or bioluminescence imaging, and validate pharmacodynamic effects using LC-MS to quantify thymidine depletion .
Advanced Research Questions
Q. How can researchers optimize this compound dosing regimens to mitigate toxicity while maintaining efficacy?
Pharmacokinetic (PK) parameters (e.g., AUC = 726 µg·h/mL, Cmax = 90.1 µg/mL at 100 mg/kg) guide dose optimization. Use dose-escalation studies with twice-daily oral administration (30–300 mg/kg) to identify the therapeutic window. Monitor plasma exposure and tumor thymidine levels to correlate PK with pharmacodynamic effects . For toxicity, assess hematological and hepatic markers in parallel .
Q. What methodologies address discrepancies between this compound’s high in vitro potency and moderate in vivo tumor growth inhibition (TGI = 67% at 300 mg/kg)?
- Bioavailability : Measure drug concentrations in tumor tissue vs. plasma to assess penetration.
- Metabolic adaptation : Use RNA-seq to identify compensatory pathways (e.g., salvage nucleotide synthesis) activated in vivo.
- Combination therapy : Pair this compound with thymidine phosphorylase inhibitors to enhance replication stress .
- Tumor microenvironment (TME) : Analyze collagen deposition via Masson’s trichrome staining, as TME remodeling may reduce drug efficacy .
Q. How should multi-omics approaches be integrated to study this compound’s impact on mitochondrial one-carbon metabolism?
- Metabolomics : Quantify glycine, formate, and ATP levels via LC-MS to map metabolic flux changes.
- Transcriptomics : Perform RNA-seq on treated tumors to identify MTHFD2-regulated genes (e.g., SHMT2, MTHFD2).
- Proteomics : Use SILAC labeling to assess post-translational modifications in mitochondrial enzymes.
- Imaging : Correlate CT/MRI tumor regression data (e.g., 14-day scans in mice) with metabolic biomarkers .
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data in preclinical studies?
- Nonlinear regression : Fit dose-response curves (cell viability vs. log[this compound]) to calculate EC50/IC50 using tools like GraphPad Prism.
- Mixed-effects models : Account for inter-animal variability in tumor growth data.
- Survival analysis : Apply Kaplan-Meier curves with log-rank tests for time-to-progression endpoints .
- Power analysis : Ensure sample sizes (e.g., n ≥ 6 per group) are sufficient to detect ≥50% TGI with α = 0.05 .
Methodological Best Practices
- Experimental Design : Include vehicle controls, replicate experiments (≥3 technical replicates), and blind tumor measurements to reduce bias .
- Data Contradictions : Use Western blotting (e.g., γH2AX for DNA damage) and single-cell RNA-seq to resolve inconsistencies between bulk assays and heterogeneous tumor responses .
- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and exclusion criteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
